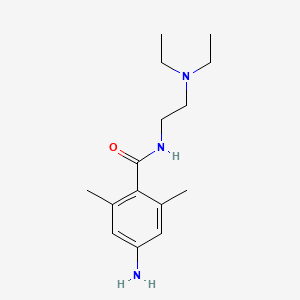
Benzamide, 4-amino-N-(2-(diethylamino)ethyl)-2,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-amino-N-(2-(diethylamino)ethyl)-2,6-dimethyl- is a compound of significant interest in various scientific fields. It is known for its complex structure and potential applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of an amino group, a diethylaminoethyl group, and two methyl groups attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-amino-N-(2-(diethylamino)ethyl)-2,6-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-N-(2-(diethylamino)ethyl)benzamide with sodium tetraphenylborate in deionized water at room temperature. This reaction forms an ion-associate complex, which is then characterized by various physicochemical methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of green chemistry principles, such as conducting reactions at room temperature and using environmentally friendly solvents, is often emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-amino-N-(2-(diethylamino)ethyl)-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to form different reduced derivatives.
Substitution: The amino and diethylaminoethyl groups can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce a wide range of substituted benzamides with different functional groups .
Scientific Research Applications
Benzamide, 4-amino-N-(2-(diethylamino)ethyl)-2,6-dimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: It is investigated for its potential therapeutic applications, including its role as an antibacterial agent and its interactions with biological receptors.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Benzamide, 4-amino-N-(2-(diethylamino)ethyl)-2,6-dimethyl- involves its interaction with specific molecular targets and pathways. The compound forms ion-associate complexes with bioactive molecules, which are crucial for understanding its interactions with biological receptors. The ground state electronic characteristics of these complexes are studied using density functional theory (DFT) to determine their electrical and geometric properties .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-amino-N-(3-(diethylamino)propyl)benzamide
- N-(2-diethylamino-ethyl)-2-methyl-3,5-dinitro-benzamide
- N-(2-diethylamino-ethyl)-4-ethoxy-benzamide
Uniqueness
Benzamide, 4-amino-N-(2-(diethylamino)ethyl)-2,6-dimethyl- is unique due to its specific structure, which includes an amino group, a diethylaminoethyl group, and two methyl groups.
Properties
CAS No. |
30459-65-5 |
|---|---|
Molecular Formula |
C15H25N3O |
Molecular Weight |
263.38 g/mol |
IUPAC Name |
4-amino-N-[2-(diethylamino)ethyl]-2,6-dimethylbenzamide |
InChI |
InChI=1S/C15H25N3O/c1-5-18(6-2)8-7-17-15(19)14-11(3)9-13(16)10-12(14)4/h9-10H,5-8,16H2,1-4H3,(H,17,19) |
InChI Key |
NUSYDYVCLZUEII-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C=C(C=C1C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















